molecular formula C14H16N4O2S B11203688 [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl](thiomorpholin-4-yl)methanone

[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B11203688
M. Wt: 304.37 g/mol
InChI Key: RMFVWPIWXVMQMZ-UHFFFAOYSA-N
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Description

4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, and the thiomorpholine moiety is incorporated using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the thiomorpholine moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]THIOMORPHOLINE is unique due to its combination of a triazole ring, methoxyphenyl group, and thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

[1-(4-methoxyphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H16N4O2S/c1-20-12-4-2-11(3-5-12)18-10-13(15-16-18)14(19)17-6-8-21-9-7-17/h2-5,10H,6-9H2,1H3

InChI Key

RMFVWPIWXVMQMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3

Origin of Product

United States

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